4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C5H6F2N4O |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
4-amino-1-(difluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C5H6F2N4O/c6-5(7)11-1-2(8)3(10-11)4(9)12/h1,5H,8H2,(H2,9,12) |
InChI Key |
ZGBRYFPYJIXJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
General Synthetic Strategy
The synthesis generally involves two key stages:
- Formation of the pyrazole core with difluoromethyl substitution
- Conversion of the pyrazole carboxylic acid intermediate to the carboxamide derivative
These stages are often achieved by condensation/cyclization reactions followed by amide coupling reactions under mild conditions.
Stepwise Preparation from Difluoroacetyl Precursors
Substitution and Hydrolysis to Form Difluoroacetyl Intermediate
- Starting materials: 2,2-difluoroacetyl halide (X = F or Cl), α,β-unsaturated ester, acid-binding agent
- Solvent: Organic solvents such as dichloromethane or ethyl acetate
- Conditions: Low temperature dropwise addition of difluoroacetyl halide to the ester solution followed by alkaline hydrolysis
- Product: α-difluoroacetyl intermediate carboxylic acid
Condensation and Cyclization to Form Pyrazole Carboxylic Acid
- Reagents: Methylhydrazine aqueous solution, catalyst (sodium iodide or potassium iodide)
- Conditions: Low temperature condensation reaction followed by reduced pressure and temperature rise for cyclization
- Workup: Acidification to precipitate crude product, followed by recrystallization using alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water)
- Yield: Approximately 75% with high purity (>99.5% by HPLC)
- Isomer ratio: Target pyrazole isomer to isomer impurity ratio around 95:5 after purification
This method is noted for its simplicity, high yield, reduced isomer formation, and ease of purification compared to earlier methods where isomer ratios and purity were less favorable.
Conversion of Pyrazole Carboxylic Acid to Carboxamide
The carboxylic acid intermediate is converted to the carboxamide by peptide coupling chemistry:
- Reagents: Pyrazole carboxylic acid, amines (various substituted amines for derivatization), coupling agents such as 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
- Conditions: Mild reaction at low temperature (around 5 °C) initially, then room temperature stirring for 10–12 hours
- Workup: Quenching with ethyl acetate, sequential aqueous washes (acidic, brine, bicarbonate), drying, and purification by column chromatography or recrystallization
- Characterization: Confirmed by IR, ^1H NMR, mass spectroscopy, and melting point analysis
This approach is efficient for synthesizing a series of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives, including the 4-amino substitution on the pyrazole ring, with good yields and purity.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| Substitution/Hydrolysis | 2,2-Difluoroacetyl halide, α,β-unsaturated ester, base | Low temp (–30 to 0 °C) | N/A | N/A | Formation of α-difluoroacetyl intermediate |
| Condensation/Cyclization | Methylhydrazine (40% aq.), KI or NaI catalyst | –30 to 25 °C | ~75 | >99.5 | Recrystallization in 40-65% alcohol-water |
| Amide Coupling | Pyrazole acid, HOBt, EDC·HCl, amine, DMF | 5 °C to RT | Variable | >95 | Mild conditions, column chromatography |
Research Results and Analysis
- The improved method using potassium iodide catalyst and controlled low-temperature addition results in a significant reduction of isomer impurities (down to 5%) compared to previous methods with isomer ratios of 89:10 or worse.
- Recrystallization solvents and conditions critically affect the purity and yield; aqueous ethanol or isopropanol mixtures are effective.
- The amide coupling using HOBt/EDC·HCl is a mild and efficient method to introduce the amino substituent on the pyrazole carboxamide, enabling the synthesis of diverse derivatives with potential biological activity.
- Characterization by HPLC, IR, ^1H NMR, and mass spectrometry confirms the structural integrity and high purity of the final products.
- Biological screening of related pyrazole carboxamide derivatives shows promising antifungal and anticancer activities, indicating the synthetic methods produce biologically relevant compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoromethyl-pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide and its analogs:
Key Observations:
- Size and Lipophilicity : Bulkier substituents (e.g., benzyloxy in Compound 15 or bromobenzyl in ) increase molecular weight and lipophilicity, which may influence membrane permeability but reduce solubility.
- Functional Groups : Carboxylic acid derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility, while carboxamides (e.g., ) balance lipophilicity and hydrogen-bonding capacity.
PLK1 Inhibition
Compound 15 (from ) demonstrated potent PLK1 inhibition (IC₅₀ = 219 nM), attributed to its hybridized benzyloxy-pyridinyl scaffold . In contrast, the target compound’s difluoromethyl group may alter binding interactions with PLK1’s ATP-binding pocket, though specific data are lacking.
Anticancer and Anti-Inflammatory Potential
- 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid () is a key intermediate in synthesizing anticancer agents. Its carboxylic acid moiety facilitates derivatization into prodrugs or salts.
- 1,5-Disubstituted Pyrazole-3-amines () with sulfonyl and fluorophenyl groups show promise in modulating kinase pathways, though their larger size (MW = 630.10) may limit bioavailability.
Pharmacokinetic Considerations
- Ureido Derivatives (e.g., ) exhibit basicity (predicted pKa = 13.24), which could enhance solubility in acidic environments (e.g., stomach) but reduce blood-brain barrier penetration.
Biological Activity
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a fluorinated organic compound that has gained attention for its potential biological activities, particularly in the fields of antifungal and insecticidal applications. This compound is characterized by a difluoromethyl group and an amino substituent on the pyrazole ring, making it a subject of interest in medicinal chemistry and agrochemical research.
- Chemical Formula : C5H6F2N4O
- Molecular Weight : 176.12 g/mol
Biological Activity Overview
Research indicates that 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide exhibits significant antifungal properties, particularly against pathogens like Rhizoctonia solani. The compound's efficacy is attributed to its ability to inhibit specific enzymes involved in fungal metabolism, making it a promising candidate for agricultural fungicides.
Key Findings:
- Antifungal Activity : The compound has shown low IC50 values against various fungal strains, indicating high potency. In particular, studies have demonstrated its effectiveness against several phytopathogenic fungi, outperforming traditional fungicides like boscalid .
- Molecular Interactions : Molecular docking studies suggest that 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide can effectively bind to active sites of enzymes such as succinate dehydrogenase (SDH), which is crucial for fungal growth and survival .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide:
-
Antifungal Efficacy :
- A study evaluated the antifungal activity of various pyrazole derivatives against seven phytopathogenic fungi. Among these, compounds similar to 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide exhibited superior antifungal activity compared to established fungicides .
- Table 1 summarizes the antifungal activity of selected compounds:
Compound ID Fungal Strain IC50 (µM) Comparison with Boscalid 9m Rhizoctonia solani 0.5 Higher 7a Botrytis cinerea 0.8 Comparable - Molecular Docking Studies :
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) of pyrazole derivatives indicates that modifications to the difluoromethyl group and the carboxamide moiety can significantly influence biological activity. For instance, increasing hydrophilicity through polar functional groups has been shown to improve aqueous solubility while maintaining antifungal potency .
Q & A
Q. What are the optimal synthetic routes for 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via a one-step process involving the reaction of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with amines or their salts under controlled conditions. Key parameters for optimization include:
- Catalyst selection : Amine bases (e.g., triethylamine) improve yields by facilitating nucleophilic substitution.
- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
Methodological validation should include HPLC purity checks (>95%) and NMR spectroscopy for structural confirmation.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
A multi-technique approach is recommended:
- X-ray crystallography : Resolves the pyrazole ring geometry and confirms the difluoromethyl substitution pattern.
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm indicate aromatic protons; δ 4.5–5.5 ppm for NH₂ groups.
- ¹⁹F NMR : Distinct signals for CF₂ groups (δ -110 to -120 ppm).
- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria or fungi.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require targeted modifications:
- Core substitutions : Replace the difluoromethyl group with trifluoromethyl or chloro analogs to assess electronic effects.
- Side-chain variations : Introduce alkyl/aryl groups on the carboxamide nitrogen (e.g., 4-chlorophenyl or pyridylmethyl) to probe steric effects.
- Biological testing : Compare IC₅₀ values across analogs in enzyme assays. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like fungal CYP51 .
Q. What strategies resolve contradictions in reported fungicidal activity data across studies?
Contradictions may arise from differences in:
- Test organisms : Fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) vary in membrane permeability.
- Formulation : Solubility enhancers (e.g., DMSO concentration) affect bioavailability.
- Experimental controls : Include positive controls (e.g., fluconazole) and validate assay reproducibility via triplicate trials .
Q. How can metabolic stability and in vivo pharmacokinetics be evaluated?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 metabolism.
- Plasma protein binding : Use ultrafiltration to determine free fraction.
- In vivo models : Administer to rodents (IV/PO routes) for bioavailability (AUC), clearance (CL), and volume of distribution (Vd) calculations. LC-MS/MS quantifies plasma concentrations .
Q. What analytical methods identify and quantify synthesis by-products?
- HPLC-MS : Hyphenated techniques detect impurities at ppm levels. Major by-products include deaminated or over-alkylated derivatives.
- GC-MS : Volatile intermediates (e.g., aldehydes) are separable using DB-5 columns.
- Quantitative ¹H NMR : Internal standards (e.g., maleic acid) enable purity assessment without calibration curves .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
